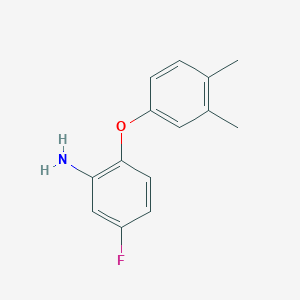
(S)-1-(5-chloropyridin-2-yl)ethanamine
説明
“(S)-1-(5-chloropyridin-2-yl)ethanamine” is a chemical compound with the molecular formula C7H9ClN2 . It is also known as "2-(5-Chloropyridin-2-YL)ethanamine" .
Molecular Structure Analysis
The molecular structure of “(S)-1-(5-chloropyridin-2-yl)ethanamine” can be found in databases like PubChem . The compound has a chlorine atom attached to the 5-position of a pyridine ring, and an ethanamine group attached to the 2-position .Physical And Chemical Properties Analysis
“(S)-1-(5-chloropyridin-2-yl)ethanamine” has a molecular weight of 156.61 . More detailed physical and chemical properties can be found in databases like PubChem .科学的研究の応用
DNA Binding and Cytotoxicity Studies
(S)-1-(5-chloropyridin-2-yl)ethanamine has been researched in the context of copper (II) complexes with DNA binding capabilities. These complexes demonstrate significant DNA binding propensity, minor structural changes in DNA upon binding, and kinetic DNA cleavage activity. They also exhibit low toxicity to different cancer cell lines, suggesting potential applications in cancer research (Kumar et al., 2012).
Corrosion Inhibition
Research on cadmium (II) Schiff base complexes, incorporating ligands similar to (S)-1-(5-chloropyridin-2-yl)ethanamine, has shown potential applications in corrosion inhibition. These complexes have been tested for their ability to inhibit corrosion on mild steel, offering insights into new materials and corrosion engineering (Das et al., 2017).
Biological Activities and DNA Cleavage
Studies involving derivatives of (S)-1-(5-chloropyridin-2-yl)ethanamine in copper(II) complexes have shown avid binding to calf thymus DNA, nucleolytic cleavage activities, and in vitro anticancer activities. These findings suggest potential applications in the development of anticancer drugs (Mustafa et al., 2015).
Catalytic Activities in Hydrogenation
Research on chiral (pyridyl)imine nickel(II) complexes, where ligands similar to (S)-1-(5-chloropyridin-2-yl)ethanamine are used, has explored their potential in catalytic activities, particularly in asymmetric transfer hydrogenation of ketones. This opens possibilities in asymmetric synthesis and catalysis (Kumah et al., 2019).
Applications in Polymer Chemistry
The compound has been utilized in the synthesis of zinc complexes for the ring-opening polymerization of rac-lactide. This application is crucial in the field of polymer chemistry, particularly in synthesizing biodegradable polymers (Nayab et al., 2012).
Antitumor Activity
Derivatives of (S)-1-(5-chloropyridin-2-yl)ethanamine have been studied for their potential antitumor activity. These compounds have shown promising results in in vitro cancer cell line assays, suggesting their potential use in cancer therapy (Maftei et al., 2016).
特性
IUPAC Name |
(1S)-1-(5-chloropyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFCMANDGJSIMX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-chloropyridin-2-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



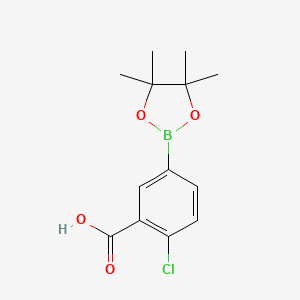
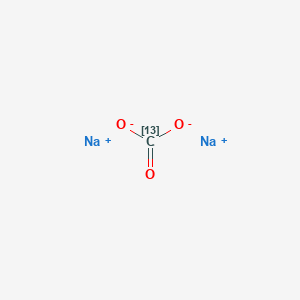

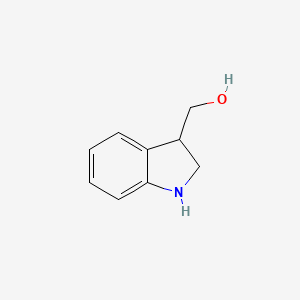
![(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B3169329.png)
![2-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B3169337.png)
![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3169343.png)
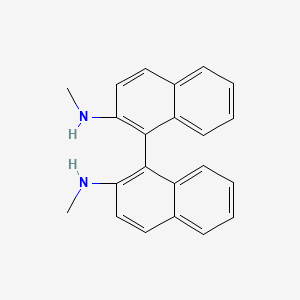
![(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine](/img/structure/B3169367.png)

